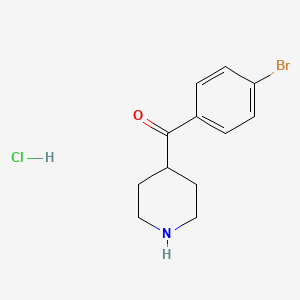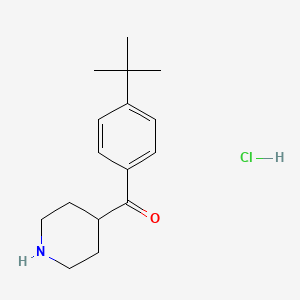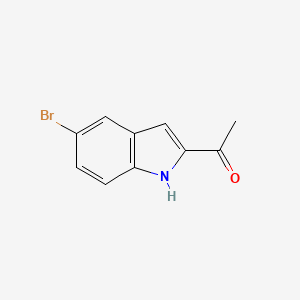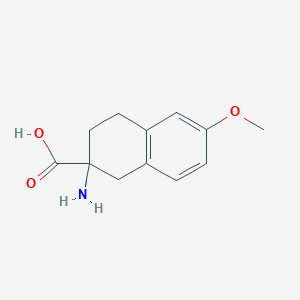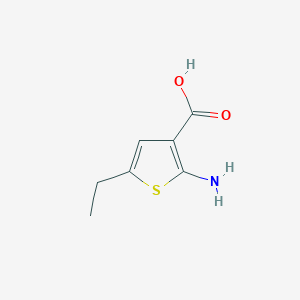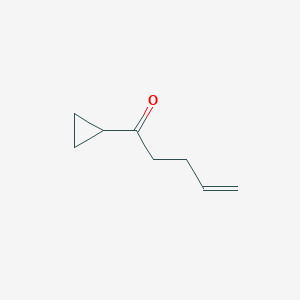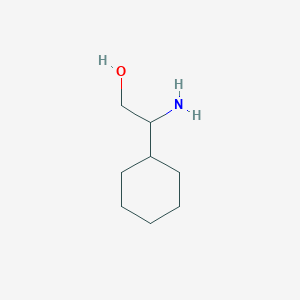
2-Amino-2-cyclohexylethan-1-ol
Descripción general
Descripción
2-Amino-2-cyclohexylethan-1-ol is a compound that is structurally related to amino alcohols, which are organic molecules containing both an amino group and a hydroxyl group. While the provided papers do not directly discuss 2-Amino-2-cyclohexylethan-1-ol, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 2-Amino-2-cyclohexylethan-1-ol.
Synthesis Analysis
The synthesis of related compounds, such as the production of 2,4-cyclopentadien-1-ols from 1-amino-2,3-diphenylcyclopropenium ions and 1,3-diketones, involves the reaction of amino groups with carbonyl derivatives in the presence of a base like triethylamine . This suggests that similar synthetic strategies could potentially be applied to synthesize 2-Amino-2-cyclohexylethan-1-ol by reacting appropriate cyclohexene derivatives with nitrogen-containing reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-2-cyclohexylethan-1-ol often features intramolecular hydrogen bonding, as observed in 2-amino-1-phenylethanol . This intramolecular hydrogen bonding can significantly influence the conformation and stability of the molecule. Additionally, the presence of a cyclohexane ring, as implied by the name, suggests that chair or boat conformations could be relevant to the compound's structure.
Chemical Reactions Analysis
Chemical reactions involving amino alcohols can be quite diverse. For instance, the [2 + 2]-photocycloaddition of diethoxyethylene to chiral polyfunctional 2-cyclohexenones leads to the formation of constrained alpha-amino acids . This indicates that 2-Amino-2-cyclohexylethan-1-ol could potentially participate in cycloaddition reactions, given the presence of a double bond in the cyclohexene moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohols like 2-Amino-2-cyclohexylethan-1-ol are influenced by their functional groups. The amino group can engage in hydrogen bonding, affecting solubility and boiling points . The presence of a cyclohexane ring can impart steric bulk, influencing reactivity and physical properties. Additionally, the chirality of such compounds can lead to enantioselective behavior in both their physical properties and chemical reactivity, as seen in the synthesis of enantiopure 2-aminocyclobutane-1-carboxylic acids .
Aplicaciones Científicas De Investigación
Molecular Recognition and Discrimination
2-Amino-2-cyclohexylethan-1-ol derivatives have been utilized in molecular recognition. For instance, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained via simple chemical and bio-catalytic steps, was used as a chiral solvating agent for the molecular recognition of enantiomers of acids. This was detectable by NMR or fluorescence spectroscopy, indicating its potential for practical applications in molecular analysis (Khanvilkar & Bedekar, 2018).
Synthesis of Organic Compounds
The compound has been a key component in the versatile synthesis of various organic esters. For example, 1-(2-Aminoaryl)-2-yn-1-ols, easily obtained from related reactions, were subjected to carbonylation conditions, facilitating the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters (Gabriele et al., 2008).
Enzymatic Transesterification
A series of 1-amino-2-cyclohexene-3-ols underwent enzymatic transesterification, leading to optical resolution of certain compounds. This study highlights the method's potential advantages and disadvantages (Kresze & Sabuni, 1987).
Chiral Schiff Bases Synthesis
Transformation of the OH function of trans-2-(pyrazol-1-yl)cyclohexan-1-ol into an amino group provided access to new polydentate Schiff bases. These bases showed potential for applications in enantioselective catalysis due to their unique stereochemical properties (Barz, Rauch, & Thiel, 1997).
Propiedades
IUPAC Name |
2-amino-2-cyclohexylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJORIDDPKCJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclohexylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



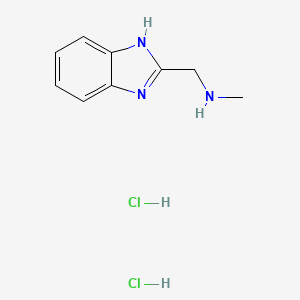
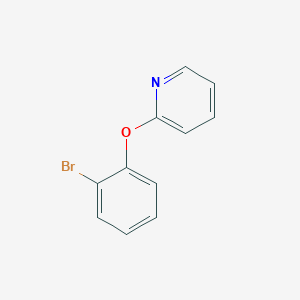


![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)
